molecular formula C9H7N3O3 B8633119 2-(1H-Imidazol-1-yl)-4-nitrophenol CAS No. 61292-64-6

2-(1H-Imidazol-1-yl)-4-nitrophenol

Cat. No.: B8633119
CAS No.: 61292-64-6
M. Wt: 205.17 g/mol
InChI Key: KJEQFYVOKPIWIZ-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)-4-nitrophenol is an aromatic compound featuring a phenol backbone substituted with a nitro group at the para position and an imidazole moiety at the ortho position. This dual functionality makes the compound of interest in pharmaceutical and materials research, particularly in catalysis, ligand design, or as a precursor for bioactive molecules.

Properties

CAS No.

61292-64-6

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

2-imidazol-1-yl-4-nitrophenol

InChI

InChI=1S/C9H7N3O3/c13-9-2-1-7(12(14)15)5-8(9)11-4-3-10-6-11/h1-6,13H

InChI Key

KJEQFYVOKPIWIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N2C=CN=C2)O

Origin of Product

United States

Comparison with Similar Compounds

The comparison focuses on structurally related nitro-aromatic compounds with imidazole or analogous substituents. Key differences in substitution patterns, electronic properties, and applications are highlighted below.

Structural and Electronic Comparisons
Compound Name Substituent Positions Functional Groups Key Properties
2-(1H-Imidazol-1-yl)-4-nitrophenol 2-(imidazole), 4-NO₂ Phenol, nitro, imidazole High acidity (phenol), strong electron withdrawal (nitro), π-π stacking potential
2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde 2-(imidazole), 5-NO₂ Benzaldehyde, nitro, imidazole Aldehyde reactivity (e.g., Schiff base formation), moderate electron withdrawal
4-Nitroimidazole 4-NO₂ Imidazole, nitro Antimicrobial activity, redox-active properties

Key Observations :

  • Electron Effects: The para-nitro group in this compound enhances acidity and stabilizes negative charge compared to the meta-nitro isomer in 2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde.
  • Reactivity: The phenolic –OH group in 4-nitrophenol derivatives enables hydrogen bonding and derivatization (e.g., etherification), whereas the aldehyde group in 5-nitrobenzaldehyde facilitates condensation reactions .

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